Trehalamine

Description

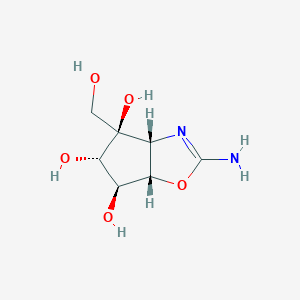

Trehalamine (C₇H₁₂N₂O₅) is a unique aminocyclopentitol derivative first isolated in 1993 from microbial broths of Micromonospora strains, notably SANK 62390 . It serves as the aglycon (non-sugar component) of trehazolin, a pseudodisaccharide trehalase inhibitor. Structurally, this compound consists of a cyclopentane ring fused to an aminooxazoline moiety, forming a C-ribomimetic scaffold critical for binding to trehalase enzymes . Unlike trehazolin, which includes a glucose unit, this compound lacks the glycosidic linkage but retains partial bioactivity .

This compound’s synthesis involves multistep routes starting from D-glucose or D-mannose, utilizing [3+2] cycloadditions or radical cyclizations to construct its stereochemically complex core . Its absolute configuration was confirmed via X-ray crystallography and synthetic derivatization . While less potent than trehazolin, this compound has been pivotal in structure-activity relationship (SAR) studies of trehalase inhibitors .

Structure

3D Structure

Properties

CAS No. |

144811-33-6 |

|---|---|

Molecular Formula |

C7H12N2O5 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

(3aR,4R,5S,6S,6aS)-2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]oxazole-4,5,6-triol |

InChI |

InChI=1S/C7H12N2O5/c8-6-9-4-3(14-6)2(11)5(12)7(4,13)1-10/h2-5,10-13H,1H2,(H2,8,9)/t2-,3-,4-,5+,7+/m1/s1 |

InChI Key |

BZVATLSLUPKXJY-PUKYJHRVSA-N |

SMILES |

C(C1(C2C(C(C1O)O)OC(=N2)N)O)O |

Isomeric SMILES |

C([C@@]1([C@H]2[C@@H]([C@H]([C@@H]1O)O)OC(=N2)N)O)O |

Canonical SMILES |

C(C1(C2C(C(C1O)O)OC(=N2)N)O)O |

Synonyms |

(3aR,4R,5S,6S,6aS)-2-amino-4-(hydroxymethyl)-3,-5,6,6a-tetrahydro-4H-cyclopent(d)oxazole-4,5,6-triol trehalamine |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Inhibition of Glycosidases:

Trehalamine has been identified as a potential inhibitor of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. Its structure allows it to interact with the active sites of these enzymes, making it a candidate for designing new glycosidase inhibitors. Research indicates that this compound exhibits varying degrees of inhibitory activity against different glycosidases, which could be leveraged in therapeutic contexts .

Potential Use in Antimicrobial Agents:

The compound has been studied for its antimicrobial properties. As a derivative of trehazolin, which shows antibiotic activity through trehalase inhibition, this compound may contribute to the development of novel antibiotics targeting Gram-positive bacteria. The mechanism involves disrupting the metabolism of pathogens by inhibiting trehalase, an enzyme critical for their survival .

Agricultural Applications

Development of Non-Toxic Pesticides:

this compound's role as a trehalase inhibitor positions it as a potential ingredient in the formulation of non-toxic pesticides. By inhibiting trehalase in pests, it can disrupt their energy metabolism without posing significant risks to non-target organisms or the environment. Studies have demonstrated that compounds like validamycin A, which also inhibit trehalase, show efficacy against plant pathogens, suggesting that this compound could be similarly effective .

Pharmaceutical Applications

Drug Design and Development:

The unique properties of this compound make it a valuable candidate in drug design. Its ability to inhibit specific enzymes can be exploited to create drugs targeting metabolic pathways in various diseases. For instance, its inhibitory effects on glycosidases could be beneficial in treating conditions related to carbohydrate metabolism disorders .

Case Study: Inhibition Mechanism

A notable study investigated the structure-activity relationship of this compound and its analogs, demonstrating that modifications in its chemical structure could enhance its inhibitory potency against specific glycosidases. This research provides insights into optimizing this compound derivatives for improved therapeutic efficacy .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Biochemical | Inhibition of glycosidases | Development of new enzyme inhibitors |

| Antimicrobial Agents | Antibiotic properties through trehalase inhibition | Novel antibiotics targeting Gram-positive bacteria |

| Agricultural | Non-toxic pesticide formulation | Reduced environmental impact |

| Pharmaceutical | Drug design focusing on metabolic pathway modulation | Treatment for carbohydrate metabolism disorders |

Comparison with Similar Compounds

Structural and Functional Comparison

Trehalamine is compared below with its parent compound trehazolin and other trehalase inhibitors like allosamidin and salbostatin :

Key Findings :

- This compound vs. Trehazolin : The glucose moiety in trehazolin enhances trehalase inhibition by ~20,000-fold (IC₅₀ = 1 mM vs. 49 nM) . This highlights the necessity of the glycosidic bond for high-affinity enzyme binding.

- Mechanistic Differences: Trehazolin acts as a reversible competitive inhibitor (Kᵢ = 10 nM), while this compound’s weak activity suggests it binds non-competitively .

- Allosamidin : Though structurally distinct (chitinase inhibitor), it shares a ribomimetic core but targets a different enzyme class .

- Synthetic Accessibility: Trehazolin and salbostatin require complex glycosylation steps, whereas this compound’s synthesis focuses on aminocyclitol functionalization .

Q & A

Q. What criteria should guide the selection of in vivo models for this compound’s neuropharmacological studies?

- Methodological Answer :

- Translational Relevance : Prioritize models with conserved blood-brain barrier (BBB) transporters (e.g., murine Mdr1a).

- Phenotypic Robustness : Use validated behavioral assays (e.g., Morris water maze for cognitive effects).

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.